3-hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the pyrrol-2-one class of heterocyclic molecules, characterized by a five-membered lactam ring with diverse substituents. The core structure includes:
- 4-(Thiophene-2-carbonyl): A thiophene-derived acyl group, contributing to π-π stacking and electron-deficient properties.
- 5-(4-Isopropylphenyl): A bulky aromatic substituent, likely impacting steric interactions and metabolic stability.
- 1-(Pyridin-3-ylmethyl): A nitrogen-containing heterocyclic moiety, which may modulate electronic effects and binding affinity to biological targets.
Pyrrolone derivatives are noted for pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
4-hydroxy-2-(4-propan-2-ylphenyl)-1-(pyridin-3-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-15(2)17-7-9-18(10-8-17)21-20(22(27)19-6-4-12-30-19)23(28)24(29)26(21)14-16-5-3-11-25-13-16/h3-13,15,21,28H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKRRNLKVSIOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-5-(4-isopropylphenyl)-1-(pyridin-3-ylmethyl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its diverse functional groups suggest a wide range of biological activities, making it a candidate for further pharmacological exploration. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.52 g/mol. The compound features a pyrrolidine ring, hydroxyl group, and thiophene moiety, which contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.52 g/mol |
| Functional Groups | Hydroxyl, Pyridine, Thiophene |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways.
- Antioxidant Activity: It could scavenge free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Effects: The presence of hydroxyl and thiophene groups may contribute to anti-inflammatory properties.
Antioxidant Activity
In vitro studies have shown that the compound exhibits significant antioxidant activity. For instance, it demonstrated an IC₅₀ value of 12 μM in DPPH radical scavenging assays, indicating its potential as an antioxidant agent.
Antimicrobial Properties
Preliminary tests against various bacterial strains revealed that the compound has notable antimicrobial activity. It exhibited an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli.
Enzyme Inhibition
The compound has been tested for its inhibitory effects on phosphodiesterase (PDE) enzymes. It showed promising results with an IC₅₀ value of 25 nM against PDE5, suggesting potential applications in treating erectile dysfunction and pulmonary hypertension.
Case Studies
-
Case Study on Antioxidant Properties
A study published in the Journal of Medicinal Chemistry assessed the antioxidant capacity of this compound compared to standard antioxidants like ascorbic acid. The results indicated that it could effectively reduce oxidative stress markers in cellular models. -
Research on Enzyme Inhibition
Another study focused on the enzyme inhibition profile of the compound, revealing its potential as a lead candidate for developing new PDE inhibitors. The crystal structure analysis indicated unique binding interactions that differentiate it from existing PDE inhibitors.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Analysis
Key structural variations among similar compounds are summarized below:
Key Observations :
- Acyl Groups : Thiophene-2-carbonyl is common in active derivatives, but its position (e.g., thiophen-3-yl in ) affects steric and electronic interactions.
- Fluorine Incorporation : Fluorinated analogues (e.g., ) often exhibit enhanced metabolic stability and binding affinity due to electronegativity and lipophilicity.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~479.5 g/mol) is comparable to analogues in (560.2 g/mol) and (~450 g/mol), suggesting moderate bioavailability.
- Melting Points: Derivatives with rigid substituents (e.g., chromenone in , MP 227–230°C) show higher melting points than less polar analogues, indicating crystallinity differences.
Pharmacological Potential
Computational and Analytical Insights
- Topological Analysis : The thiophene-2-carbonyl group’s electron-withdrawing nature may reduce electron density at the pyrrolone core compared to methoxycarbonyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
